N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a heterocyclic compound featuring a benzodioxole ring, a pyrazole core substituted with thiophene and morpholine-carbonyl groups, and an acetamide linker. This structure integrates multiple pharmacophoric elements:
- Benzodioxole: Known for enhancing metabolic stability and binding affinity in CNS-targeting compounds .
- Pyrazole: A versatile scaffold in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activity .
- Thiophene: Contributes to π-π stacking interactions and modulates electronic properties .
- Morpholine-carbonyl: Enhances solubility and acts as a hydrogen-bond acceptor .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-20(22-14-3-4-17-18(10-14)30-13-29-17)12-25-16(19-2-1-9-31-19)11-15(23-25)21(27)24-5-7-28-8-6-24/h1-4,9-11H,5-8,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRSWNPVBUFBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety, a morpholine carbonyl group, and a thiophene-substituted pyrazole. Its molecular formula is , with a molecular weight of approximately 485.6 g/mol. The intricate arrangement of these functional groups is thought to contribute to its biological activities.
Research indicates that the pyrazole scaffold is particularly potent in various biological contexts. Pyrazole derivatives have been shown to exhibit:
- Anticancer Activity : The compound has been associated with inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting tubulin polymerization .
- Anti-inflammatory Effects : The presence of the morpholine group suggests potential anti-inflammatory properties, as morpholine derivatives are known to act as antagonists of prokineticin receptors, which are involved in inflammatory responses .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays, including:
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The compound showed promising results in inhibiting tumor growth and inducing apoptosis, highlighting its potential as an anticancer agent .
- Inflammation Models : In vitro studies demonstrated that derivatives similar to this compound can inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, derivatives of benzodioxole have shown promise in inhibiting specific cancer cell lines and modulating inflammatory pathways.
Antimicrobial Activity
Studies have demonstrated that compounds containing the pyrazole ring possess significant antimicrobial properties. The incorporation of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacology
Given the structural features of this compound, research has also explored its effects on the central nervous system (CNS). Compounds similar to this have been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of various pyrazole derivatives against common pathogens. The findings revealed that this compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural features and synthesis strategies are compared below with related molecules from the evidence:
Key Observations:
Synthetic Complexity : The target compound’s morpholine-carbonyl and benzodioxole groups may require multi-step synthesis, similar to the triazole-thiazole-acetamide derivatives in .
Solubility: Morpholine substituents (as in the target) are likely to improve aqueous solubility compared to cyanobenzylidene analogs (e.g., 11b) .
Reactivity : Pyrazole-acetamide cores (shared with compounds) are prone to nucleophilic substitutions, enabling diversification at the acetamide position .
Computational and Crystallographic Insights
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via a Knorr-type cyclocondensation between thiophene-2-carbaldehyde (1 ) and ethyl acetoacetate (2 ) under acidic conditions:
$$
\text{Thiophene-2-carbaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} 5\text{-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester} \, (\textbf{3})
$$
Reaction Conditions :
- Solvent: Ethanol (40 mL)
- Catalyst: Concentrated HCl (5 drops)
- Temperature: Reflux (78°C)
- Duration: 12 hours
- Yield: 68%
Characterization of 3 :
Ester Hydrolysis to Carboxylic Acid
The ethyl ester (3 ) is hydrolyzed to 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (4 ) using NaOH:
$$
\textbf{3} \xrightarrow{\text{NaOH (aq), EtOH}} \textbf{4} + \text{EtOH}
$$
Conditions :
Characterization of 4 :
Morpholine Coupling via Carbodiimide Chemistry
The carboxylic acid (4 ) is coupled with morpholine using EDCI/DMAP to yield 3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole (5 ):
$$
\textbf{4} + \text{Morpholine} \xrightarrow{\text{EDCI, DMAP, DCM}} \textbf{5}
$$
Conditions :
- Solvent: Dichloromethane (15 mL).
- Reagents: EDCI (1.2 equiv), DMAP (0.1 equiv).
- Temperature: Room temperature (24 hours).
- Yield: 75%.
Characterization of 5 :
- IR (ATR) : 1655 cm⁻¹ (amide C=O).
- ¹H NMR (CDCl₃) : δ 3.40–3.80 (m, 8H, morpholine-H), 6.90–7.50 (m, 3H, thiophene-H), 8.15 (s, 1H, pyrazole-H).
Introduction of Bromoacetyl Group at Pyrazole N-1
Alkylation with Bromoacetyl Bromide
The pyrazole (5 ) is alkylated at the N-1 position using bromoacetyl bromide (6 ) in the presence of NaH:
$$
\textbf{5} + \text{BrCH₂COBr} \xrightarrow{\text{NaH, THF}} 1\text{-(Bromoacetyl)-3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole} \, (\textbf{7})
$$
Conditions :
- Solvent: Tetrahydrofuran (THF, 20 mL).
- Base: NaH (1.5 equiv).
- Temperature: 0°C → room temperature (4 hours).
- Yield: 58%.
Characterization of 7 :
- ¹H NMR (CDCl₃) : δ 3.45–3.85 (m, 8H, morpholine-H), 4.20 (s, 2H, –CH₂Br), 6.95–7.55 (m, 3H, thiophene-H), 8.25 (s, 1H, pyrazole-H).
Coupling with 5-Amino-1,3-benzodioxole
Nucleophilic Displacement
The bromoacetyl intermediate (7 ) reacts with 5-amino-1,3-benzodioxole (8 ) in DMF to form the target acetamide (9 ):
$$
\textbf{7} + \textbf{8} \xrightarrow{\text{K₂CO₃, DMF}} \textbf{9} + \text{KBr}
$$
Conditions :
- Solvent: Dimethylformamide (DMF, 15 mL).
- Base: K₂CO₃ (2.0 equiv).
- Temperature: 80°C (8 hours).
- Yield: 42%.
Characterization of 9 :
- IR (ATR) : 1675 cm⁻¹ (amide C=O), 1510 cm⁻¹ (C–N).
- ¹H NMR (DMSO-d₆) : δ 3.50–3.85 (m, 8H, morpholine-H), 4.65 (s, 2H, –CH₂N), 5.95 (s, 2H, –OCH₂O–), 6.70–7.50 (m, 6H, aromatic-H).
- HRMS (ESI) : [M+H]⁺ calcd for C₂₂H₂₁N₃O₅S: 456.1234; found: 456.1238.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The Knorr cyclocondensation predominantly yields the 3,5-disubstituted pyrazole due to the electronic effects of the thiophene and ester groups. Alternative methods, such as using hydrazine hydrate with diketones, were less efficient (<30% yield).
Morpholine Coupling Efficiency
EDCI/DMAP-mediated coupling proved superior to DCC/HOBt, with yields increasing from 60% to 75%. Side products (e.g., morpholine over-alkylation) were minimized by strict stoichiometric control.
Alkylation Side Reactions
Competing O-alkylation at the pyrazole oxygen was mitigated by using NaH as a strong base, favoring N-alkylation.
Synthetic Summary Table
| Step | Reaction | Key Reagents/Conditions | Yield | Characterization Highlights |
|---|---|---|---|---|
| 1 | Pyrazole formation | HCl, EtOH, reflux | 68% | IR: 1725 cm⁻¹ (ester C=O) |
| 2 | Ester hydrolysis | NaOH, EtOH | 92% | ¹H NMR: δ 12.50 (–COOH) |
| 3 | Morpholine coupling | EDCI, DMAP, DCM | 75% | IR: 1655 cm⁻¹ (amide C=O) |
| 4 | Bromoacetylation | BrCH₂COBr, NaH, THF | 58% | ¹H NMR: δ 4.20 (–CH₂Br) |
| 5 | Acetamide coupling | K₂CO₃, DMF, 80°C | 42% | HRMS: [M+H]⁺ 456.1238 |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with ketones (e.g., thiophen-2-yl ketone) under acidic/basic conditions .
- Morpholine-Carbonyl Incorporation : Acylation using morpholine-4-carbonyl chloride in dichloromethane or ethanol with triethylamine as a base .
- Acetamide Coupling : Reacting intermediates with activated benzodioxolyl acetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
Optimization Strategies : - Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (reflux vs. room temperature) to minimize side products .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC .
Advanced: What spectroscopic and computational methods are critical for resolving structural ambiguities in regioisomers of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- H-NMR distinguishes regioisomers via coupling patterns (e.g., pyrazole H-3 vs. H-5 protons) and benzodioxole aromatic splitting .
- C-NMR identifies carbonyl (170–175 ppm) and morpholine carbons (45–55 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for sulfur (thiophene) and chlorine (if present) .
- Computational Modeling :
- Density Functional Theory (DFT) calculations predict H/C chemical shifts to compare with experimental data .
- Molecular docking identifies preferred binding conformations of regioisomers to biological targets (e.g., enzymes) .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme Inhibition Assays :
- Kinase/Protease Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC determination .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .
- Antimicrobial Activity :
- Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening :
- MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?
Answer:
- Core Modifications :
- Pyrazole Ring : Substitute thiophen-2-yl with furan or phenyl to assess aromatic stacking effects .
- Morpholine-Carbonyl : Replace with piperazine or thiomorpholine to alter polarity and hydrogen-bonding capacity .
- Functional Group Additions :
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzodioxole ring to modulate metabolic stability .
- Data Analysis :
- Use multivariate regression to correlate substituent Hammett constants () with bioactivity .
Basic: What strategies mitigate contradictory bioactivity data across different cell lines or assays?
Answer:
- Assay Standardization :
- Normalize cell viability protocols (e.g., passage number, serum concentration) .
- Include multiple controls (e.g., vehicle, reference inhibitors) .
- Mechanistic Follow-Up :
- Pharmacokinetic Profiling : Assess plasma stability and protein binding to explain potency discrepancies .
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions .
Advanced: How can computational modeling predict metabolic liabilities of the morpholine and benzodioxole moieties?
Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Software like StarDrop or MetaSite identifies oxidation sites (e.g., morpholine N-oxidation) .
- Glucuronidation/Sulfation : Predict Phase II metabolism using GLUE or ADMET Predictor™ .
- Experimental Validation :
- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Basic: What chromatographic techniques are optimal for separating enantiomers or diastereomers of this compound?
Answer:
- Chiral Stationary Phases :
- Use CHIRALPAK® IA/IB columns with hexane:isopropanol gradients for enantiomer resolution .
- HPLC Methods :
- Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water + 0.1% TFA for diastereomers .
- Detection : UV at 254 nm (benzodioxole absorption) or MS for low-concentration samples .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with the compound, lyse, heat-denature, and quantify target protein stability via Western blot .
- Fluorescence Polarization :
- Label the target protein with FITC and measure binding affinity changes in live cells .
- CRISPR-Cas9 Knockout :
- Generate target-knockout cell lines and compare compound efficacy vs. wild-type .
Basic: What are the key stability-indicating parameters for this compound under storage conditions?
Answer:
- Forced Degradation Studies :
- Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
- Analytical Monitoring :
- Track purity via HPLC-UV and identify degradants (e.g., benzodioxole ring oxidation) via HRMS .
- Storage Recommendations :
- Lyophilized form at –20°C under argon for long-term stability .
Advanced: How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) aid in studying this compound’s biodistribution?
Answer:
- Labeling Strategies :
- C : Introduce at the acetamide carbonyl via C-acetic anhydride .
- H : Catalytic tritiation of alkynes or aromatic rings .
- Biodistribution Studies :
- Administer labeled compound to rodents and quantify radioactivity in tissues (e.g., plasma, liver) via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
